N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a methanesulfonamide group, and a methoxybenzenesulfonyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the pyrazole ring and the various functional groups present. For example, the pyrazole ring might undergo reactions with electrophiles or nucleophiles at various positions .Physical and Chemical Properties Analysis
Detailed physical and chemical properties would depend on the exact structure of the compound and could be determined using various analytical techniques. These might include measurements of solubility, melting point, boiling point, and spectral properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity Studies
Compounds with structures similar to N-{4-[5-(3-fluorophenyl)-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide have been synthesized and evaluated for various biological activities. For instance, Gul et al. (2016) synthesized a series of sulfonamides that demonstrated significant inhibition against carbonic anhydrase (CA) enzymes, which are crucial for various physiological functions including respiration and the regulation of pH. The research highlighted the compounds' potential as CA inhibitors, with implications for treating conditions like glaucoma and certain types of tumors (Gul et al., 2016).
Cytotoxic Activities
Another study by Duan et al. (2016) focused on novel N-arylpyrazole derivatives bearing the sulfonamide moiety, which showed promising cytotoxic activities against various human tumor cell lines. This indicates the potential of these compounds for cancer therapy, especially considering their low IC50 values, suggesting high efficacy at low concentrations (Duan et al., 2016).
Antimycobacterial Activity
In addition to anticancer activities, some sulfonamide compounds have been optimized from sulfaphenazole to target Mycobacterium tuberculosis, showcasing the flexibility of sulfonamide chemistry in addressing infectious diseases. These compounds, such as those studied by Chen et al. (2021), demonstrated effective antimycobacterial activity with low toxicity, suggesting a promising approach for tuberculosis treatment with reduced risk of drug-drug interactions (Chen et al., 2021).
Enzyme Inhibitors with Low Cytotoxicity
Research on pyrazoline benzensulfonamides, as investigated by Ozgun et al. (2019), has demonstrated their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase effectively, with minimal cytotoxicity towards non-tumor cells. This low cytotoxicity is crucial for reducing side effects in potential therapeutic applications, making these compounds interesting candidates for further development (Ozgun et al., 2019).
Wirkmechanismus
The mechanism of action of this compound in biological systems would depend on its specific chemical structure and properties. Pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific chemical and physical properties. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5S2/c1-32-20-10-12-21(13-11-20)34(30,31)27-23(17-4-3-5-18(24)14-17)15-22(25-27)16-6-8-19(9-7-16)26-33(2,28)29/h3-14,23,26H,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUNMZOGBPPIMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.